molecular formula C44H63N3O4 B014962 KAAD-Cyclopamine CAS No. 306387-90-6

KAAD-Cyclopamine

カタログ番号: B014962
CAS番号: 306387-90-6
分子量: 698.0 g/mol
InChIキー: WDHRPWOAMDJICD-BWBMXWGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Cyclopamine-KAAD is synthesized through a series of chemical reactions starting from cyclopamine. The synthetic route involves the modification of cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods are not widely documented, but the synthesis is generally carried out in specialized laboratories due to the complexity of the chemical modifications required.

化学反応の分析

Cyclopamine-KAAD undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

  • Cancer Treatment
    • Medulloblastoma : KAAD-Cyclopamine has been shown to induce regression of murine tumor allografts and promote rapid cell death in human medulloblastoma cell lines. This suggests its potential as a therapeutic agent in treating this aggressive brain tumor type .
    • Glioma Sensitization : Research indicates that this compound can sensitize glioma cells to TRAIL-induced apoptosis, enhancing the efficacy of existing treatments .
    • Other Cancers : The compound has demonstrated efficacy in halting the migration and proliferation of various cancer cells, including those from esophageal, gastrointestinal, hepatic, and pancreatic origins .
  • Developmental Biology
    • Teratogenic Effects : As with its parent compound cyclopamine, this compound's ability to inhibit Hedgehog signaling has implications for studying teratogenic effects during embryonic development. This is particularly relevant in understanding congenital malformations associated with aberrant Hh signaling .
  • Pharmacological Research
    • Small Molecule Screening : this compound serves as a valuable tool in high-throughput screening for new Smo antagonists and Hh pathway inhibitors. Its specific binding properties make it a candidate for discovering novel therapeutic agents targeting related pathways .
  • Medulloblastoma Regression
    • A study demonstrated that treatment with this compound resulted in significant tumor size reduction in murine models of medulloblastoma. Histological analysis revealed decreased cell proliferation markers and increased apoptosis rates within treated tumors .
  • Hedgehog Pathway Inhibition in Gliomas
    • In vitro experiments showed that glioma cells treated with this compound exhibited enhanced sensitivity to TRAIL therapy, suggesting a synergistic effect that could be exploited for improved treatment outcomes in patients with resistant tumors .
  • Embryonic Development Studies
    • Research utilizing zebrafish models indicated that exposure to this compound led to observable defects consistent with disrupted Hedgehog signaling pathways, reinforcing its utility in developmental biology studies .

生物活性

KAAD-Cyclopamine is a synthetic derivative of cyclopamine, a well-known antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and invasiveness in various cancer cell lines. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound exerts its effects primarily through the inhibition of the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway. By binding to Smo, this compound prevents the activation of downstream signaling cascades that promote cell proliferation and survival. The compound has demonstrated a high binding affinity for Smo, with an IC50 value ranging from 20 nM to 50 nM depending on the assay conditions used .

Cell Proliferation Inhibition

Research indicates that this compound significantly reduces DNA synthesis in cancer cells. For instance, in SMMC-7721 hepatocellular carcinoma (HCC) cells treated with 10 μM this compound, the proportion of cells undergoing active DNA synthesis decreased from 40.7% in control cells to 27.41% in treated cells (P<0.01) . This reduction in proliferation is dose- and time-dependent, with maximum inhibitory ratios approaching 70% under optimal conditions .

Inhibition of Invasiveness

In addition to its antiproliferative effects, this compound also impairs the invasive capabilities of cancer cells. In wound healing assays conducted on SMMC-7721 cells, this compound treatment resulted in over a 65% reduction in wound closure compared to controls . Furthermore, invasion assays demonstrated a decrease in cell migration by approximately 40% and invasion by about 50% following treatment with this compound .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound across different cancer types:

Study Cell Line Concentration Effect
SMMC-772110 μMReduced DNA synthesis by ~32%
HCC Cells2 μMInduced apoptosis in activated Hh pathway cells
Ovarian CancerVariableInhibited cell migration and differentiation
  • Hepatocellular Carcinoma (HCC) : A study showed that this compound induced apoptosis specifically in HCC cells with activated Hh signaling pathways. The compound's effectiveness was linked to its ability to block Smo and subsequently inhibit vital survival signals .
  • Ovarian Cancer : In ovarian cancer models, this compound inhibited both migration and morphologic differentiation, indicating its potential as a therapeutic agent against metastatic disease .
  • General Cancer Cell Lines : Additional research highlighted that this compound demonstrated up to 10-20 times greater potency in inhibiting the Hh pathway compared to other derivatives like cyclopamine itself .

特性

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587893
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306387-90-6
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KAAD-Cyclopamine
Reactant of Route 2
Reactant of Route 2
KAAD-Cyclopamine
Reactant of Route 3
Reactant of Route 3
KAAD-Cyclopamine
Reactant of Route 4
Reactant of Route 4
KAAD-Cyclopamine
Reactant of Route 5
Reactant of Route 5
KAAD-Cyclopamine
Reactant of Route 6
Reactant of Route 6
KAAD-Cyclopamine
Customer
Q & A

Q1: What is the primary target of Cyclopamine-KAAD and how does it exert its effect?

A1: Cyclopamine-KAAD acts as an antagonist of Smoothened (SMO) [, , , , ], a G protein-coupled receptor (GPCR) crucial for the Hedgehog (Hh) signaling pathway. By binding to SMO, Cyclopamine-KAAD inhibits the pathway, ultimately disrupting downstream signaling events like the activation of GLI transcription factors. This inhibition has been linked to decreased cell viability, reduced clonogenicity, and induction of apoptosis in various cancer cell lines [, , , ].

Q2: How does the inhibition of SMO by Cyclopamine-KAAD impact specific cellular processes in cancer cells?

A2: In DLBCL cell lines, particularly the ABC subtype, inhibiting SMO with Cyclopamine-KAAD has been shown to decrease the phosphorylation levels of AKT, a key protein kinase involved in cell survival and proliferation []. Furthermore, this inhibition can also lead to a decrease in the expression of BCL2 [], an anti-apoptotic protein, making cells more susceptible to apoptosis. These effects highlight the potential of Cyclopamine-KAAD as an anti-cancer agent.

Q3: Are there any differences in the cellular response to Cyclopamine-KAAD depending on the presence of specific genetic alterations?

A3: Research suggests that DLBCL cells harboring the t(14;18)(q32;q21) translocation, which often leads to BCL2 overexpression, display resistance to apoptosis induced by Cyclopamine-KAAD alone []. This finding suggests that combining Cyclopamine-KAAD with agents that functionally inhibit BCL2 might be a promising therapeutic strategy in such cases.

Q4: Can the efficacy of Cyclopamine-KAAD be influenced by the tumor microenvironment?

A4: Studies have indicated that the presence of stromal cells can lead to upregulation of BCL2 in tumor cells, potentially impacting the effectiveness of Cyclopamine-KAAD []. This observation underscores the complexity of tumor biology and the importance of considering the microenvironment when developing therapeutic strategies.

Q5: Are there alternative binding sites for Cyclopamine-KAAD on SMO?

A5: Research using a NanoBRET-based binding assay has revealed the existence of two distinct binding sites for a fluorescent derivative of Cyclopamine, BODIPY-cyclopamine, on SMO [, ]. This finding provides valuable insights into the molecular pharmacology of SMO and may have implications for the development of more selective and potent SMO inhibitors.

Q6: Beyond its use in cancer, are there other potential applications of Cyclopamine-KAAD being explored?

A6: Research suggests that Cyclopamine-KAAD can inhibit postnatal beta cell neogenesis from adult rat exocrine pancreas in vitro []. While this finding is in its early stages, it highlights the potential of Cyclopamine-KAAD as a tool to study pancreatic development and beta cell regeneration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。